molecular formula C28H39ClN2O2 B1668110 Butoprozine Hydrochloride CAS No. 62134-34-3

Butoprozine Hydrochloride

Cat. No.: B1668110
CAS No.: 62134-34-3
M. Wt: 471.1 g/mol
InChI Key: DXHWOBBGGCYHNV-UHFFFAOYSA-N
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Description

Butoprozine hydrochloride: is a chemical compound with the molecular formula C28H39ClN2O2 . It is known for its role as a cardiac depressant agent, which means it can reduce the activity of the heart muscle. This compound has been studied for its potential therapeutic applications, particularly in the treatment of certain heart conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butoprozine hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route can vary, but typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Butoprozine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can lead to the formation of reduced derivatives .

Scientific Research Applications

Butoprozine hydrochloride has been studied for various scientific research applications, including:

    Chemistry: It is used as a model compound in the study of cardiac depressant agents and their mechanisms of action.

    Biology: It is used in studies investigating the effects of cardiac depressant agents on heart muscle cells.

    Medicine: It has potential therapeutic applications in the treatment of certain heart conditions, such as arrhythmias.

    Industry: It is used in the development of new cardiac depressant agents and related compounds

Mechanism of Action

The mechanism of action of butoprozine hydrochloride involves its interaction with specific molecular targets in the heart muscle. It works by depressing the activity of the sino-atrial node, which is responsible for initiating the heartbeat. This leads to a reduction in heart rate and overall cardiac activity. The exact molecular pathways involved include the inhibition of calcium channels and the modulation of other ion channels in the heart muscle cells .

Comparison with Similar Compounds

Butoprozine hydrochloride is unique in its specific combination of functional groups and its mechanism of action. it can be compared to other similar compounds, such as:

These compounds share some similarities with this compound in terms of their effects on the heart, but differ in their specific mechanisms of action and molecular structures.

Properties

IUPAC Name

[4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O2.ClH/c1-4-7-17-29(18-8-5-2)19-11-21-32-26-15-13-24(14-16-26)28(31)27-23(6-3)22-25-12-9-10-20-30(25)27;/h9-10,12-16,20,22H,4-8,11,17-19,21H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHWOBBGGCYHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62228-20-0 (Parent)
Record name Butoprozine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80211192
Record name Butoprozine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62134-34-3
Record name Butoprozine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62134-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoprozine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062134343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoprozine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-[3-(dibutylamino)propoxy]phenyl](2-ethylindolizin-3-yl)methanone monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTOPROZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3H80F5CTY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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